Xylose-5-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

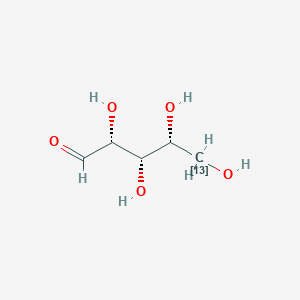

Xylose-5-¹³C is a stable isotope-labeled monosaccharide where the carbon-13 (¹³C) isotope is incorporated at the fifth position of the xylose backbone. Its molecular formula is C₅H₁₀O₅, and its molecular weight is 155.13 g/mol (though this value may reflect a miscalculation; standard isotopic substitution would yield ~151.13 g/mol). This compound is pivotal in metabolic studies, particularly for tracing pentose utilization in pathways like the pentose phosphate pathway (PPP) and microbial fermentation processes. Its isotopic label enables precise quantification of metabolic fluxes, distinguishing it from non-labeled analogs in pharmacokinetic and bioavailability studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-5-13C typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor and carry out a series of chemical reactions to introduce the labeled carbon into the xylose structure. The specific reaction conditions may vary depending on the method used, but they generally involve controlled environments to ensure the precise incorporation of the isotope .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced biotechnological processes. Microorganisms such as yeast or bacteria can be genetically engineered to incorporate carbon-13 into their metabolic pathways, resulting in the production of labeled xylose. These microorganisms are cultivated in bioreactors under specific conditions to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Xylose-5-13C undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are essential for studying the metabolic pathways and biochemical processes involving xylose.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to xylonic acid using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of xylitol.

Isomerization: this compound can be isomerized to xylulose using xylose isomerase enzyme.

Major Products:

Xylonic Acid: Formed through oxidation.

Xylitol: Formed through reduction.

Xylulose: Formed through isomerization.

Scientific Research Applications

Metabolic Flux Analysis

Overview

Metabolic flux analysis using Xylose-5-13C enables researchers to quantitatively assess metabolic pathways in organisms. This approach is particularly valuable in understanding how organisms metabolize xylose, an important sugar derived from lignocellulosic biomass.

Case Study: Saccharomyces cerevisiae

A study investigated the metabolic responses of engineered Saccharomyces cerevisiae strains utilizing xylose as a carbon source. By applying 13C metabolic flux analysis (13C-MFA), researchers revealed that the oxidative pentose phosphate pathway was crucial for generating NADPH needed for xylose metabolism. The study found that optimizing cell maintenance energy was essential for enhancing ethanol production from xylose .

| Parameter | Observation |

|---|---|

| Pathway Utilization | Oxidative pentose phosphate pathway |

| Key Findings | High maintenance energy impacts xylose utilization |

| Optimal Conditions | Cofactor-balanced pathways yield better results |

Microbial Metabolism Studies

Overview

this compound is instrumental in elucidating the metabolic pathways of various microorganisms, particularly those involved in biofuel production.

Case Study: Escherichia coli

In a comprehensive study on E. coli, researchers employed 13C-MFA to analyze glucose and xylose metabolism under different growth conditions. The results provided insights into the metabolic fluxes associated with xylose utilization, which were previously underexplored compared to glucose . This research contributes to the development of engineered strains capable of efficiently converting xylose into biofuels.

| Microorganism | Metabolic Pathway Studied | Key Insights |

|---|---|---|

| Escherichia coli | Anaerobic and aerobic xylose metabolism | Identified critical fluxes for strain engineering |

Clinical Diagnostics

Overview

this compound has been utilized in clinical settings, particularly for diagnosing gastrointestinal disorders such as small bowel bacterial overgrowth (SIBO).

Case Study: Breath Testing for SIBO

A clinical study demonstrated that administering a dose of 50 mg of 13C-xylose during breath tests could reliably predict SIBO. The excretion of 13CO2 in breath samples was monitored, revealing significant differences between control subjects and patients with SIBO . This application highlights the potential of this compound as a diagnostic tool in gastroenterology.

| Diagnostic Parameter | Findings |

|---|---|

| Breath CO2 Excretion | Higher in SIBO patients compared to controls |

| Sensitivity | 100% sensitivity observed |

Agricultural and Environmental Research

Overview

this compound is also used to study plant-microbe interactions and the metabolism of plant pathogens.

Case Study: Xanthomonas oryzae

Research involving Xanthomonas oryzae, a rice pathogen, utilized 13C-labeled xylose to trace carbon flow within the pathogen’s metabolic pathways. This approach provided insights into how pathogens utilize plant-derived sugars during infection, aiding in the development of disease-resistant crops .

| Research Focus | Application of this compound |

|---|---|

| Plant Pathogen Metabolism | Tracing carbon flow during infection |

| Implications | Development of resistant crop varieties |

Mechanism of Action

Xylose-5-13C exerts its effects by participating in metabolic pathways involving xylose. The carbon-13 label allows researchers to trace the fate of the labeled carbon atom through various biochemical reactions. In the oxido-reductase pathway, xylose is first reduced to xylitol by xylose reductase, and then xylitol is oxidized to xylulose by xylitol dehydrogenase. Xylulose is subsequently phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway .

Comparison with Similar Compounds

Structural and Functional Analogues

D-Xylose

- Molecular Formula : C₅H₁₀O₅

- Molecular Weight : 150.13 g/mol

- Key Differences :

- Lacks the ¹³C isotope, limiting its utility in isotope-based metabolic tracing.

- Shares the same aldopentose backbone but differs in stereochemistry (D-configuration).

- Widely used in industrial fermentation (e.g., 2,3-butanediol production), whereas Xylose-5-¹³C is reserved for advanced research requiring isotopic precision.

L-Arabinose

Isotopic Analogues

¹³C-Labeled Glucose (e.g., Glucose-6-¹³C)

- Functional Contrast: While glucose-6-¹³C is used to study glycolysis and gluconeogenesis, Xylose-5-¹³C focuses on pentose-centric pathways like the PPP. Xylose derivatives are critical in lignocellulosic biomass conversion studies, whereas glucose analogs dominate carbohydrate metabolism research.

Research Findings and Methodological Considerations

- Metabolic Studies: Xylose-5-¹³C has been used to elucidate microbial fermentation efficiency, such as in Wang et al. (2015), where non-labeled D-xylose achieved high 2,3-butanediol yields, while the isotopic variant provided real-time pathway validation.

- Analytical Differentiation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can distinguish Xylose-5-¹³C from analogs by detecting the ¹³C signature, as outlined in analytical guidelines.

- Pharmacokinetics : The 2023 study in demonstrated that isotopic labeling alters hepatic uptake kinetics, enabling precise modeling of xylose metabolism in vivo.

Biological Activity

Xylose-5-13C is a stable isotope-labeled form of xylose, a pentose sugar that plays a significant role in various biological processes. This article reviews the biological activity of this compound, focusing on its metabolic pathways, antimicrobial properties, and potential applications in research.

1. Metabolism of this compound

Xylose is primarily metabolized by microorganisms and plants through different pathways. In humans, xylose absorption occurs in the intestines, where it is transported into the bloodstream. The metabolic fate of this compound has been studied extensively using techniques such as 13C-Metabolic Flux Analysis (MFA).

1.1 Pathways of Metabolism

Xylose can be converted into glucose through two main pathways:

- Xylose Isomerase Pathway : In this pathway, xylose is first converted to xylulose, which is then phosphorylated to xylulose-5-phosphate (Xu-5-P) and enters the pentose phosphate pathway.

- Xylose Reductase/Xylitol Dehydrogenase Pathway : This alternative pathway converts xylose to xylitol and subsequently to glyceraldehyde-3-phosphate (GAP), which can enter glycolysis.

Research indicates that xylose metabolism can lead to inefficiencies in energy production due to bottlenecks in glycolysis, particularly under anaerobic conditions. For instance, studies demonstrate that strains of Saccharomyces cerevisiae utilizing xylose exhibit altered gene expression that affects their growth rates and metabolic efficiency .

2. Antimicrobial Properties

Recent studies have explored the antimicrobial activity of xylose derivatives, including this compound. These compounds have shown efficacy against various pathogenic microorganisms.

2.1 Antimicrobial Activity Assessment

The antimicrobial properties of xylose derivatives were evaluated against several bacterial and fungal strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from xylose exhibited varying MIC values against pathogens like Staphylococcus aureus and Candida albicans. For example, certain derivatives showed MIC values ranging from 32 to 256 μg/mL .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4d | 32 | S. aureus |

| 5d | 64 | E. coli |

| 4c | 128 | C. albicans |

These findings suggest that structural modifications of xylose can enhance its antimicrobial efficacy, particularly with longer alkyl chains attached to nitrogen atoms in glycosides .

3. Case Studies

Several case studies highlight the biological activity of this compound in different contexts:

3.1 Study on Xylose Utilization

In a study examining a strain capable of rapid xylose utilization via the xylose isomerase pathway, researchers found that the strain exhibited high rates of xylose consumption under aerobic conditions. This study utilized 13C-labeled substrates to trace metabolic pathways and assess carbon fluxes within the cell .

3.2 Antimicrobial Efficacy Against Clinical Isolates

Another study focused on the antimicrobial efficacy of xylose derivatives against clinical isolates from patients with skin infections. The results indicated that certain derivatives had significantly higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to their counterparts .

4. Conclusion

This compound serves as an important compound for understanding metabolic processes and exploring potential therapeutic applications due to its biological activity. Its role in microbial metabolism and antimicrobial properties makes it a valuable subject for further research.

Future studies should focus on optimizing the synthesis of xylose derivatives and exploring their full potential in clinical settings, particularly as alternatives to traditional antibiotics in combating resistant strains.

Q & A

Basic Research Questions

Q. How is Xylose-5-13C utilized in metabolic flux analysis (MFA) to elucidate microbial catabolic pathways?

Methodological Answer: this compound is administered in vivo to track carbon flow through metabolic networks. Isotopic labeling patterns in downstream metabolites (e.g., acetate, ethanol) are quantified using techniques like GC-MS or NMR. For instance, in Clostridium acetobutylicum, 13C-MFA revealed a 40% contribution of the phosphoketolase pathway to xylose catabolism under high substrate concentrations (20 g/L). Researchers must define a metabolic model a priori and validate split ratios using computational tools like flux balance analysis .

Q. What experimental methods ensure the purity and isotopic enrichment of this compound in microbial studies?

Methodological Answer: Purity is verified via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR), focusing on the 13C-enriched carbon position. For microbial assays, pre-experiment validation includes spiking unlabeled xylose with this compound and confirming isotopic ratios using isotopic dilution mass spectrometry. Protocols should align with standards for novel compound characterization, including retention time alignment and spectral library matching .

Q. How should researchers design a 13C-MFA study to minimize confounding effects from parallel metabolic pathways?

Methodological Answer: Use chemostat cultures to stabilize growth conditions and reduce metabolic variability. Introduce labeled substrates during exponential growth phases and sample metabolites at isotopic steady state. In C. acetobutylicum, increasing xylose concentration from 10 to 20 g/L shifted flux dominance from the pentose phosphate to the phosphoketolase pathway, highlighting the need for substrate titration controls .

Q. What are the critical steps for replicating isotopic labeling experiments in anaerobic bacteria?

Methodological Answer: Maintain strict anaerobic conditions using pre-reduced media and anaerobic chambers. Validate labeling consistency by repeating experiments with biological triplicates and reporting standard deviations for flux values. For example, phosphoketolase overexpression in C. acetobutylicum increased acetate production by 15%, requiring confirmation via enzyme activity assays and RNA-seq to rule out pleiotropic effects .

Q. How can researchers distinguish between isotopic scrambling and genuine metabolic flux in 13C-MFA data?

Methodological Answer: Employ multiple isotopic tracers (e.g., [1-13C]xylose and [U-13C]xylose) to cross-validate labeling patterns. Scrambling artifacts arise from non-enzymatic reactions or promiscuous enzyme activity. Computational correction using software like INCA or OpenMebius can isolate true flux values by comparing observed vs. theoretical isotopic distributions .

Advanced Research Questions

Q. How can contradictory flux data from this compound labeling experiments be resolved in complex microbial consortia?

Methodological Answer: Integrate multi-omics datasets (transcriptomics, proteomics) to contextualize flux discrepancies. For instance, phosphoketolase activity in C. acetobutylicum correlated with upregulated pkt gene expression under high xylose conditions. Use genome-scale metabolic models (GEMs) to reconcile flux splits with enzyme kinetic data .

Q. What strategies optimize 13C-MFA protocols for low-abundance pathways using this compound?

Methodological Answer: Amplify signal-to-noise ratios by increasing substrate concentrations or using fed-batch systems. In C. acetobutylicum, phosphoketolase flux detection required 20 g/L xylose and overexpression of the pkt gene. Supplement with 13C-depleted media to reduce background noise in mass spectrometry .

Q. How should researchers address isotopic dilution effects in continuous cultures using this compound?

Methodological Answer: Model dilution effects using mass balance equations and isotopic non-stationary MFA (INST-MFA). For example, in chemostats, residual unlabeled carbon from biomass turnover can dilute 13C enrichment. Correct by measuring extracellular metabolite pools and incorporating dilution rates into flux calculations .

Q. What computational frameworks are recommended for integrating this compound-derived flux data with multi-omics datasets?

Methodological Answer: Use constraint-based modeling (e.g., COBRA Toolbox) to align flux values with transcriptomic/proteomic data. Bayesian statistical approaches can weight flux probabilities based on enzyme abundance. For instance, phosphoketolase flux in C. acetobutylicum was validated against qRT-PCR data for pkt mRNA levels .

Q. How can researchers validate hypotheses about pathway redundancy using this compound knock-in/knock-out strains?

Methodological Answer: Construct isogenic mutants (e.g., Δpkt strains) and compare flux distributions via 13C-MFA. In C. acetobutylicum, phosphoketolase knockout eliminated acetate overproduction, confirming its role in xylose catabolism. Complement with in vitro enzyme assays to verify activity loss .

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3S,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2+1 |

InChI Key |

PYMYPHUHKUWMLA-WHXAWSBCSA-N |

Isomeric SMILES |

[13CH2]([C@H]([C@@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.